(2-Chloro-6-iodophenyl)(methyl)sulfane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-iodo-2-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKKKLWCDJZKCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=C1I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Chloro 6 Iodophenyl Methyl Sulfane
Regioselective Functionalization of Benzene (B151609) Derivatives Towards 2,6-Disubstitution
The creation of 1,2,3-trisubstituted aromatic compounds, particularly those with a 2,6-disubstitution pattern relative to a third group, requires precise control over regioselectivity. Conventional electrophilic aromatic substitution reactions with activating groups typically yield ortho- and para-products, making the synthesis of specific polysubstituted isomers challenging. wikipedia.org To overcome this, specialized techniques that direct functional groups to specific positions are employed.
Directed Metalation and Halogenation Approaches for ortho-Chlorination and ortho-Iodination
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method circumvents the limitations of classical electrophilic substitution by utilizing a directing metalation group (DMG) to guide deprotonation to the adjacent ortho-position. wikipedia.org The process involves a heteroatom-containing DMG that coordinates to a strong organolithium base, such as n-butyllithium or sec-butyllithium. baranlab.orguwindsor.ca This coordination facilitates the removal of a proton from the nearest ortho-position, forming a stabilized aryllithium intermediate. wikipedia.org This intermediate then reacts with a suitable electrophile to install a functional group exclusively at that site. wikipedia.org
For the synthesis of a 2-chloro-6-iodo substituted pattern, one could envision a stepwise approach starting from a substrate with a potent DMG. For example, anilines, phenols, and their derivatives are common starting points. wikipedia.orgnih.gov
Selection of Substrate and DMG : A starting material such as aniline (B41778) can be protected to form a pivalamide (B147659) or a carbamate, which are excellent DMGs. The aryl O-carbamate group, in particular, is one of the most effective DMGs available. nih.gov
First ortho-Halogenation : The substrate is treated with an alkyllithium base at low temperatures (e.g., -78 °C) in an aprotic solvent like THF to generate the ortho-lithiated species. uwindsor.canih.gov Subsequent quenching with a chlorinating agent, such as N-chlorosuccinimide (NCS) or hexachloroethane, introduces the chlorine atom.
Second ortho-Halogenation : The remaining ortho-position can then be targeted in a second DoM sequence. After re-lithiation, an iodinating agent like molecular iodine (I₂) or 1,2-diiodoethane (B146647) is introduced to install the iodine atom. acs.org The order of halogen introduction can be critical and may require optimization based on the specific substrate and directing group.
Recent advances have also provided protocols for the direct palladium-catalyzed ortho-C–H chlorination and iodination of aniline derivatives, offering an alternative to lithiation-based methods. acs.orgnih.govrsc.org
Strategies for Ortho-Thiolation and Methylsulfane Introduction
Once a suitable dihalogenated or otherwise functionalized benzene ring is obtained, the methylsulfane group must be introduced. One advanced strategy involves the direct C-H functionalization to form the C-S bond, bypassing the need for pre-functionalized starting materials like aryl halides. Copper-mediated C-H methylthiolation has been developed using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the methylthiolating reagent. nih.gov This method can functionalize aryl C-H bonds under oxidative conditions, offering a direct route to aryl methyl sulfides. nih.gov
Alternatively, if a group amenable to transformation is already in place via DoM (e.g., a boronic acid), it can be converted to the methylsulfane group through subsequent cross-coupling reactions.
Carbon-Sulfur Bond Formation in Aryl Systems
The formation of the carbon-sulfur bond is a pivotal step in the synthesis of (2-Chloro-6-iodophenyl)(methyl)sulfane. Several methodologies exist, each with distinct mechanisms and applications.
Nucleophilic Substitution of Halogenated Arenes with Methyl Thiolate Reagents
Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile replaces a leaving group on an aromatic ring. wikipedia.org This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org
For the SNAr reaction to be effective, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. libretexts.orglibretexts.org In the case of a precursor like 1,3-dichloro-2-iodobenzene, the absence of such activating groups makes the SNAr pathway highly unfavorable under standard conditions. libretexts.org
Furthermore, the reactivity of halogens as leaving groups in SNAr reactions can be counterintuitive. The rate-determining step is often the initial nucleophilic attack, meaning a more electronegative halogen that creates a more polarized C-X bond can accelerate the reaction. youtube.com This can lead to a reactivity order of F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. youtube.com
Transition-Metal-Catalyzed Cross-Coupling for Sulfane Synthesis
Transition-metal-catalyzed cross-coupling reactions are among the most robust and versatile methods for forming C–S bonds. nih.gov These reactions typically involve the coupling of an aryl halide or triflate with a sulfur-containing nucleophile and are catalyzed by complexes of palladium, copper, or nickel. nih.gov Given a precursor like 1-chloro-3-iodobenzene, the significant difference in reactivity between the C-I and C-Cl bonds allows for selective functionalization. The C-I bond is much more reactive in typical palladium-catalyzed oxidative addition steps.
Palladium Catalysis : Palladium-catalyzed C-S coupling is a highly developed field. nih.govnih.gov Catalyst systems often consist of a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. researchgate.netorganic-chemistry.org The choice of ligand is critical; both chelating bisphosphines and bulky monophosphine ligands have proven effective. nih.govresearchgate.net The reaction couples an aryl halide with a thiol or a thiolate salt in the presence of a base. chemrxiv.org For introducing a methylsulfane group, sodium thiomethoxide or methyl mercaptan can be used. Indium tri(organothiolate) reagents have also been developed as effective nucleophilic partners. organic-chemistry.org
Copper Catalysis : Copper-catalyzed methods provide a cost-effective alternative to palladium. nih.gov These reactions, often referred to as Ullmann-type couplings, can effectively form aryl methyl sulfides. organic-chemistry.org Modern protocols use sources like CuI or Cu(OAc)₂ and can employ reagents like dimethyl disulfide or even DMSO as the methylthio source. daneshyari.comnih.govorganic-chemistry.org Copper catalysis is particularly effective for coupling aryl iodides. organic-chemistry.org
The table below summarizes various catalytic systems used for C-S bond formation.
| Catalyst/Precursor | Ligand | Sulfur Source | Base | Solvent | Notes | Ref. |
| Pd(OAc)₂ | Xantphos | Indium tri(methylthiolate) | DIPEA | DMF | Effective for various aryl halides and triflates. | organic-chemistry.org |
| Pd(OAc)₂ | CyPF-t-Bu | Thiols | NaOtBu | Toluene | Broad scope for aryl halides and sulfonates. | organic-chemistry.org |
| CuI | None | DMSO | Zn(OAc)₂ (promoter) | DMSO | DMSO acts as both solvent and methylthiolation source. | daneshyari.com |
| Cu(OAc)₂·H₂O | None | Dimethyl disulfide | KOH | Water | Environmentally friendly conditions using a phase-transfer agent. | organic-chemistry.org |
| NiCl₂(dppp) | None | Thiols | NaH | Dioxane | Nickel-catalyzed system for aryl iodides. | nih.gov |
Diazotization-Mediated Introduction of the Methylsulfane Group
The Sandmeyer reaction provides a classical route to introduce a variety of functional groups onto an aromatic ring by displacing a diazonium salt. organic-chemistry.org This method is particularly useful for synthesizing substitution patterns that are not directly accessible through other means. organic-chemistry.org
The synthesis would begin with a precursor aniline, such as 2-chloro-6-iodoaniline (B1317141). The key steps are:
Diazotization : The aniline is treated with a diazotizing agent, typically nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures (0–5 °C). This converts the amino group into a diazonium salt (-N₂⁺). researchgate.net More modern, safer methods may use tert-butyl nitrite (TBN) as the diazotizing agent. researchgate.net
Nucleophilic Displacement : The resulting diazonium salt is then treated with a sulfur nucleophile. For the introduction of a methylsulfane group, a solution of sodium thiomethoxide (NaSMe) or copper(I) thiomethoxide (CuSMe) would be used. The diazonium group is an excellent leaving group (it departs as N₂ gas), facilitating the substitution. organic-chemistry.org
This diazotization-thiolation sequence offers a powerful method for the final installation of the methylsulfane moiety. rsc.org
Multi-Step Synthetic Sequences and Process Optimization
The synthesis of this compound, a dihalogenated aryl methyl sulfane, typically involves a carefully orchestrated series of reactions. The strategic introduction of chloro, iodo, and methylsulfanyl groups onto the benzene ring requires a nuanced understanding of directing group effects and reaction kinetics.
Sequential Halogenation and Sulfanylation Protocols
The construction of the target molecule often begins with a halogenation step on a suitable benzene derivative. Electrophilic aromatic substitution is a common method for introducing halogen atoms onto an aromatic ring. youtube.comyoutube.com The sequence of these additions is critical to ensure the correct regiochemistry. For instance, starting with a methyl-substituted benzene (toluene), one might first introduce a chlorine atom, followed by an iodine atom, or vice versa. The order of these steps will be dictated by the activating and directing effects of the substituents present at each stage.
Following halogenation, the methylsulfanyl group (-SMe) is typically introduced via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. mdpi.com Thiolates are potent nucleophiles that can displace a leaving group, such as a halide, on the aromatic ring, particularly when the ring is activated by electron-withdrawing groups. wikipedia.org Transition metal catalysis, often employing palladium or copper, has become a cornerstone for the formation of carbon-sulfur bonds in aryl sulfide (B99878) synthesis, offering high efficiency and functional group tolerance. mdpi.comgoogle.com
A plausible synthetic route could involve the diazotization of 2-chloro-6-iodoaniline, followed by a Sandmeyer-type reaction with a methyl sulfide source. Another approach could start from 2,6-dihalotoluene, where one halogen is selectively substituted with a methylsulfanyl group.
One-Pot Synthetic Strategies for Enhanced Efficiency
To streamline the synthesis of complex molecules like this compound, one-pot synthetic strategies are increasingly favored. These methods, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource, and waste reduction. ijcce.ac.irresearchgate.netresearchgate.net
A hypothetical one-pot synthesis for this compound could involve the sequential addition of halogenating agents and a sulfanylating agent to a common starting material. The conditions for each step, such as temperature, solvent, and catalyst, would need to be carefully optimized to prevent undesired side reactions. While specific one-pot syntheses for this exact molecule are not widely documented, the principles have been successfully applied to the synthesis of other highly functionalized aromatic compounds. researchgate.netresearchgate.net The development of such a process would represent a significant advancement in the efficient production of this and similar halogenated aryl methyl sulfanes.
Considerations for Industrial Scale-Up and Green Chemistry Principles
The transition from laboratory-scale synthesis to industrial production necessitates a thorough evaluation of process safety, cost-effectiveness, and environmental impact. The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. edu.krdrroij.compaperpublications.org
Key considerations for the industrial scale-up of this compound synthesis include:
Waste Prevention: Designing the synthesis to minimize the formation of byproducts. paperpublications.org
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org
Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives like water or recyclable ionic liquids. rroij.comroyalsocietypublishing.org
Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. edu.krdpaperpublications.orgacs.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. edu.krd
Purification and Isolation Techniques for High-Purity Halogenated Aryl Methyl Sulfanes
Achieving a high degree of purity for this compound is crucial for its intended applications, which often demand stringently defined material specifications. A combination of purification techniques is typically employed to remove unreacted starting materials, reagents, catalysts, and byproducts.
Common purification methods for halogenated aryl methyl sulfanes include:
Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a versatile technique for separating compounds with different polarities. alfa-chemistry.com High-performance liquid chromatography (HPLC) can be used for both analytical and preparative-scale purification, offering high resolution. analchemres.orgmundialsiglo21.com
Crystallization: If the compound is a solid at room temperature, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity. alfa-chemistry.com
Distillation: For liquid compounds, distillation, potentially under reduced pressure to lower the boiling point and prevent decomposition, can be used to separate components with different volatilities. alfa-chemistry.com
Extraction: Liquid-liquid extraction is often used during the work-up of a reaction to separate the desired product from impurities based on their differential solubility in two immiscible liquid phases. analchemres.org
The choice of purification method will depend on the physical properties of this compound and the nature of the impurities present. For example, residual metal catalysts from a cross-coupling reaction might be removed by a specific workup procedure or by passing the crude product through a dedicated scavenger resin.
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 6 Iodophenyl Methyl Sulfane
Reactivity Profiles of the Sulfur Center
The sulfur atom in (2-Chloro-6-iodophenyl)(methyl)sulfane, a thioether or sulfane, is a key locus of reactivity. Its lone pairs of electrons allow it to act as a nucleophile and a ligand, and its ability to exist in multiple oxidation states is central to its chemical transformations.
The oxidation of sulfides is a fundamental transformation that produces the corresponding sulfoxides and, upon further oxidation, sulfones. wikipedia.orgmdpi.com These reactions are of great importance as sulfoxides and sulfones are valuable intermediates and constituents in biologically active molecules and materials science. mdpi.comresearchgate.net The initial oxidation of a sulfide (B99878) to a sulfoxide (B87167) is generally a more facile process than the subsequent oxidation of the sulfoxide to a sulfone. researchgate.net
A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide (H₂O₂) being a common and environmentally benign choice. mdpi.comnih.gov The selectivity towards either the sulfoxide or the sulfone can often be controlled by adjusting the reaction conditions, such as the stoichiometry of the oxidant, the catalyst, temperature, and solvent. organic-chemistry.orgorganic-chemistry.org For instance, using one equivalent of an oxidant under mild conditions typically favors the formation of the sulfoxide, whereas using excess oxidant and more forcing conditions drives the reaction towards the sulfone.
Catalytic systems have been developed to enhance both the efficiency and selectivity of sulfide oxidation. For example, different metal carbides, such as tantalum carbide and niobium carbide, have been shown to selectively catalyze the oxidation of sulfides to sulfoxides or sulfones, respectively, using 30% hydrogen peroxide. organic-chemistry.orgorganic-chemistry.org Transition-metal-free approaches have also been developed, using systems like hydrogen peroxide in glacial acetic acid, which provides a "green" method for the selective oxidation of sulfides to sulfoxides. nih.gov
For this compound, the presence of electron-withdrawing chloro and iodo groups on the aromatic ring can influence the reactivity of the sulfur center. However, selective oxidation remains a viable and predictable transformation.
Table 1: Selective Oxidation Reactions of this compound
| Starting Material | Reagent(s) | Expected Major Product | Product Name |
| This compound | 1 equiv. H₂O₂, Acetic Acid | (2-Chloro-6-iodophenyl)(methyl)sulfoxide | 1-Chloro-2-iodo-6-(methylsulfinyl)benzene |
| This compound | ≥2 equiv. H₂O₂, Acetic Acid | (2-Chloro-6-iodophenyl)(methyl)sulfone | 1-Chloro-2-iodo-6-(methylsulfonyl)benzene |
| This compound | 1 equiv. m-CPBA, CH₂Cl₂ | (2-Chloro-6-iodophenyl)(methyl)sulfoxide | 1-Chloro-2-iodo-6-(methylsulfinyl)benzene |
| This compound | ≥2 equiv. m-CPBA, CH₂Cl₂ | (2-Chloro-6-iodophenyl)(methyl)sulfone | 1-Chloro-2-iodo-6-(methylsulfonyl)benzene |
This table is illustrative and based on general principles of sulfide oxidation.
The sulfoxide derived from this compound, namely (2-chloro-6-iodophenyl)(methyl)sulfoxide, can undergo further transformations, most notably the Pummerer rearrangement. wikipedia.org This reaction typically involves the treatment of a sulfoxide bearing an α-hydrogen with an activating agent, commonly acetic anhydride (B1165640) (Ac₂O). wikipedia.org
The mechanism begins with the acylation of the nucleophilic sulfoxide oxygen by the anhydride, forming an acyloxysulfonium ion. wikipedia.org In the presence of a base (such as the acetate (B1210297) byproduct), an elimination reaction occurs, removing an α-proton and generating a highly electrophilic thionium (B1214772) ion intermediate. wikipedia.orgnih.gov This intermediate is then trapped by a nucleophile. In a classic Pummerer rearrangement, the acetate ion attacks the thionium ion, resulting in the formation of an α-acyloxy thioether. wikipedia.org
For (2-chloro-6-iodophenyl)(methyl)sulfoxide, the Pummerer rearrangement would proceed by activation of the sulfoxide, followed by elimination of the methyl proton to form a thionium ion, which is then trapped by the nucleophile (e.g., acetate) to yield the corresponding α-substituted thioether.
Reaction Scheme: Pummerer Rearrangement of (2-Chloro-6-iodophenyl)(methyl)sulfoxide
Activation: (2-Chloro-6-iodophenyl)(methyl)sulfoxide reacts with acetic anhydride.
Elimination: A proton is removed from the methyl group, forming a thionium ion intermediate.
Nucleophilic Attack: An acetate ion attacks the methylene (B1212753) carbon of the thionium ion.
Product: Formation of an α-acetoxy thioether.
The sulfur atom of the sulfane (thioether) moiety in this compound possesses lone pairs of electrons, enabling it to function as a donor ligand in coordination chemistry. Thioethers are classified as soft ligands, showing a preference for binding to soft metal centers such as palladium(II), platinum(II), silver(I), and gold(I).
Palladium complexes featuring sulfide ligands have been developed as air- and bench-stable precatalysts for cross-coupling reactions. nih.gov In these complexes, such as [Pd(NHC)(sulfide)Cl₂], the sulfide acts as an ancillary ligand that stabilizes the metal center. nih.gov
In the case of this compound, the sulfur atom is available for coordination to a suitable metal. However, the presence of bulky chloro and iodo substituents at the ortho positions of the phenyl ring introduces significant steric hindrance around the sulfur donor atom. This steric crowding could potentially impede the approach of a metal center, thereby influencing the stability and geometry of the resulting metal complex. The specific coordination behavior would depend on the size and electronic properties of the metal ion and its existing ligands.
Reactivity of the Aryl Halide Moieties
The this compound molecule features two different halogen substituents on the aromatic ring: chlorine and iodine. Their distinct properties lead to significant differences in chemical reactivity, particularly in the context of metal-catalyzed cross-coupling reactions.
Aryl halides exhibit a clear trend in reactivity that is largely governed by the nature of the carbon-halogen (C-X) bond. msu.edu The reactivity order for nucleophilic substitution and oxidative addition in cross-coupling reactions is generally I > Br > Cl > F. msu.eduresearchgate.net This trend is a consequence of the decreasing C-X bond strength and increasing bond length as one descends the halogen group. msu.edusoka.ac.jp
The carbon-iodine (C-I) bond is the longest and weakest among the common aryl halides, while the carbon-chlorine (C-Cl) bond is significantly shorter and stronger. msu.edu Consequently, the C-I bond is more easily broken, making aryl iodides the most reactive substrates in many transformations. msu.edu Conversely, aryl chlorides are the least reactive of the three (Cl, Br, I) and often require more forcing conditions or specialized, highly active catalyst systems to participate in reactions like palladium-catalyzed couplings. wikipedia.orgorganic-chemistry.org
In this compound, the C-I bond is therefore the primary site of reactivity for reactions involving C-X bond cleavage, while the C-Cl bond is comparatively inert under standard conditions. libretexts.orglibretexts.org
Table 2: Comparison of Carbon-Halogen Bond Properties
| Bond | Bond Strength (kJ/mol, approx.) | Bond Length (pm, approx.) | Electronegativity of Halogen | General Reactivity in Cross-Coupling |
| C-Cl | 400 | 174 | 3.16 | Low |
| C-I | 270 | 214 | 2.66 | High |
Data are representative values for aryl halides.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. libretexts.org Major examples include the Suzuki-Miyaura (using organoboron reagents), Negishi (organozinc), and Sonogashira (terminal alkynes) couplings. wikipedia.orglibretexts.orgwikipedia.org These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org
The first and often rate-determining step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-halogen bond of the aryl halide. libretexts.org The ease of this step directly follows the C-X bond reactivity trend: C-I > C-Br > C-Cl. researchgate.net
Given this differential reactivity, palladium-catalyzed cross-coupling reactions performed on this compound are expected to occur with high selectivity at the more labile carbon-iodine bond. The carbon-chlorine bond would remain intact under typical reaction conditions used for aryl iodides. mdpi.com Achieving coupling at the C-Cl bond would necessitate the prior substitution of the iodo group and the subsequent use of more aggressive catalytic systems designed for unreactive aryl chlorides. organic-chemistry.org While catalyst control can sometimes switch regioselectivity in di-halo systems, the intrinsic reactivity difference between iodine and chlorine strongly favors selective reaction at the C-I position. rsc.org
Table 3: Predicted Selective Palladium-Catalyzed Cross-Coupling Reactions
| Starting Material | Coupling Reaction | Coupling Partner | Expected Product |
| This compound | Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | (2-Aryl-6-chlorophenyl)(methyl)sulfane |
| This compound | Negishi | Organozinc halide (R-ZnX) | (2-Alkyl/Aryl-6-chlorophenyl)(methyl)sulfane |
| This compound | Sonogashira | Terminal alkyne (R-C≡CH) | (2-(Alkynyl)-6-chlorophenyl)(methyl)sulfane |
This table illustrates the expected regioselective outcomes based on the differential reactivity of C-I and C-Cl bonds.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides, particularly those bearing electron-withdrawing groups. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing substituents at positions ortho and para to the leaving group. masterorganicchemistry.com
In the case of this compound, the molecule possesses two potential leaving groups: a chlorine atom and an iodine atom. The methylsulfane (-SMe) group, while not as strongly activating as a nitro group, is known to be moderately electron-withdrawing through induction and can also participate in resonance stabilization. The electronic influence of a substituent can be quantified by its Hammett constant (σ). For the methylthio group (-SMe), the para-substituent constant (σ_para) is generally around 0.00, indicating a relatively neutral electronic effect in that position. However, in the ortho position, steric and inductive effects become more pronounced. The inductive effect of the sulfur atom is expected to withdraw electron density from the ring, thereby activating it towards nucleophilic attack.
A critical aspect of the SNAr reactivity of this compound is the relative leaving group ability of the two halogens. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. The bond to the leaving group is broken in the subsequent, faster step. Consequently, the leaving group's ability to stabilize the forming negative charge through its electronegativity plays a more significant role than its bond strength. This leads to an inverted halogen leaving group order compared to SN2 reactions, with fluoride (B91410) being the best leaving group and iodide the worst (F > Cl ≈ Br > I). This is often referred to as the "element effect". rsc.org
Based on this principle, it is predicted that nucleophilic attack on this compound would preferentially occur at the carbon bearing the chlorine atom, leading to the displacement of the chloride ion. The iodine atom, being a poorer leaving group in the context of SNAr, would be less likely to be substituted under typical conditions.
Table 1: Predicted Relative Reactivity of Halogen Leaving Groups in this compound towards a Generic Nucleophile (Nu-)
| Leaving Group | Relative Electronegativity | Predicted Rate of SNAr | Major Product |
| Chlorine (Cl) | Higher | Faster | (2-Iodo-6-(Nu)phenyl)(methyl)sulfane |
| Iodine (I) | Lower | Slower | (2-Chloro-6-(Nu)phenyl)(methyl)sulfane |
Intermolecular and Intramolecular Reactivity Synergies
The ortho-disposition of the chloro, iodo, and methylsulfane groups on the benzene (B151609) ring of this compound creates the potential for unique reactivity patterns arising from the interplay between these adjacent substituents. This can manifest in both intermolecular and, more intriguingly, intramolecular reactions.
A plausible intramolecular pathway could be initiated by the oxidation of the methylsulfane group to a methylsulfonyl group (-SO2Me). The sulfone group is strongly electron-withdrawing and would further activate the aromatic ring towards nucleophilic attack. More importantly, the oxygen atoms of the sulfone could act as intramolecular nucleophiles. While direct cyclization to form a four-membered ring is generally disfavored, the presence of a suitable external reagent could facilitate a more complex intramolecular transformation.
A more likely scenario for intramolecular reactivity involves the formation of a tricyclic system. For instance, under conditions that promote the formation of a benzyne (B1209423) intermediate or through a metal-catalyzed process, the sulfur atom could potentially engage in a cyclization reaction. While direct C-S bond formation through intramolecular nucleophilic attack of the sulfide on the adjacent aryl-halide bond is challenging, related cyclizations of ortho-haloaryl sulfones have been reported to yield dibenzothiophene (B1670422) derivatives. rsc.org
Considering the intermolecular reactivity, the presence of two different halogens offers the potential for sequential SNAr reactions. Under forcing conditions, after the initial displacement of the more labile chlorine atom, a second nucleophilic attack could potentially displace the iodine atom. The product of the first substitution would influence the rate of the second. For example, if the incoming nucleophile is strongly electron-donating, it might deactivate the ring towards further substitution. Conversely, an electron-withdrawing nucleophile could facilitate the second displacement.
Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies
To rigorously establish the reaction pathways of this compound, detailed kinetic and spectroscopic investigations would be indispensable.
Kinetic Studies:
Kinetic experiments are powerful tools for determining reaction mechanisms. For the SNAr reactions of this compound, one could monitor the reaction rate under pseudo-first-order conditions, with a large excess of the nucleophile. By following the disappearance of the starting material or the appearance of the product(s) over time, the rate constants for the substitution of chlorine and iodine could be determined.
A hypothetical kinetic study could involve reacting this compound with a nucleophile like sodium methoxide (B1231860) in methanol (B129727) at various temperatures. The concentrations of the starting material and the two potential monosubstitution products, (2-iodo-6-methoxyphenyl)(methyl)sulfane and (2-chloro-6-methoxyphenyl)(methyl)sulfane, would be monitored by a technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The data obtained would allow for the calculation of the second-order rate constants for each substitution pathway.
Table 2: Hypothetical Second-Order Rate Constants (k2) for the Reaction of this compound with Sodium Methoxide in Methanol at 50 °C
| Reaction | Product | Hypothetical k2 (L mol-1 s-1) |
| Substitution of Chlorine | (2-Iodo-6-methoxyphenyl)(methyl)sulfane | 1.5 x 10-4 |
| Substitution of Iodine | (2-Chloro-6-methoxyphenyl)(methyl)sulfane | 2.8 x 10-6 |
These are hypothetical values for illustrative purposes, based on the expected relative leaving group abilities.
The significant difference in the hypothetical rate constants would provide strong evidence for the preferential substitution of the chlorine atom. Furthermore, by performing these kinetic runs at different temperatures, the activation parameters (enthalpy and entropy of activation) could be determined, offering deeper insights into the transition state of the reaction.
Spectroscopic Studies:
Spectroscopic methods are crucial for the direct observation and characterization of reaction intermediates. In the context of SNAr reactions, UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly valuable for detecting the formation of Meisenheimer complexes. nih.gov
The formation of a Meisenheimer complex from this compound upon addition of a strong nucleophile would be accompanied by a significant change in the UV-Vis spectrum, with the appearance of new, long-wavelength absorption bands characteristic of these highly colored anionic species. nih.gov
1H and 13C NMR spectroscopy would provide more detailed structural information about the Meisenheimer complex. The attack of a nucleophile at the carbon bearing a halogen would lead to a change in the hybridization of that carbon from sp2 to sp3, resulting in a characteristic upfield shift in its 13C NMR signal. The proton signals of the aromatic ring would also experience significant shifts due to the increased electron density. By using advanced NMR techniques, it would be possible to definitively identify the site of nucleophilic attack and characterize the structure of the intermediate.
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT)
High-resolution NMR spectroscopy is a cornerstone for determining the connectivity and chemical environment of atoms within a molecule. For (2-Chloro-6-iodophenyl)(methyl)sulfane, ¹H, ¹³C, and DEPT (Distortionless Enhancement by Polarization Transfer) NMR spectra would provide unambiguous evidence for its structure.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic region would likely display a complex multiplet pattern due to the three adjacent protons on the benzene (B151609) ring. Their chemical shifts are influenced by the deshielding effects of the electronegative chlorine and iodine atoms, as well as the sulfur atom. The methyl protons of the sulfane group would appear as a singlet, typically in the upfield region of the spectrum.
The ¹³C NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbon atoms directly bonded to the halogens (C-Cl and C-I) would exhibit characteristic chemical shifts influenced by the heavy atom effect of iodine and the electronegativity of chlorine. The carbon of the methyl group would resonate at a high field. DEPT-135 and DEPT-90 experiments would be instrumental in distinguishing between CH, CH₂, and CH₃ groups, confirming the assignments.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | 7.25 - 7.35 | Doublet of doublets | J ≈ 8.0, 1.5 |
| H-4 | 6.95 - 7.05 | Triplet | J ≈ 8.0 |
| H-5 | 7.45 - 7.55 | Doublet of doublets | J ≈ 8.0, 1.5 |
| S-CH₃ | 2.45 - 2.55 | Singlet | - |
Predicted ¹³C NMR and DEPT Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) | DEPT-135 | DEPT-90 |
| C-1 (C-S) | 140 - 142 | No Signal | No Signal |
| C-2 (C-Cl) | 133 - 135 | No Signal | No Signal |
| C-3 | 129 - 131 | Positive | Positive |
| C-4 | 127 - 129 | Positive | Positive |
| C-5 | 125 - 127 | Positive | Positive |
| C-6 (C-I) | 95 - 98 | No Signal | No Signal |
| S-CH₃ | 15 - 17 | Positive | No Signal |
The conformation of the methylsulfane group relative to the aromatic ring can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy. Irradiation of the methyl proton signal could lead to an enhancement of the signal for the adjacent aromatic proton (H-5), provided they are in close spatial proximity. The degree of this enhancement can provide insights into the preferred rotational conformation of the C-S bond. Studies on substituted thioanisoles have indicated that the orientation of the methyl group is influenced by the nature of the substituents on the ring. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. nih.govnih.gov For this compound, HRMS would provide a precise mass measurement of the molecular ion. This allows for the unambiguous confirmation of the molecular formula, C₇H₆ClIS. The presence of chlorine and iodine would also generate a characteristic isotopic pattern in the mass spectrum, further corroborating the structure.
Predicted HRMS Data
| Ion | Molecular Formula | Calculated Mass | Measured Mass |
| [M]⁺ | C₇H₆ClIS | 283.8920 | (Predicted to be within 5 ppm) |
| [M+2]⁺ | C₇H₆³⁷ClIS | 285.8891 | (Predicted to be within 5 ppm) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. bdu.ac.inyoutube.comyoutube.com
The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-S stretching. The C-Cl and C-I stretching vibrations would appear in the fingerprint region at lower wavenumbers.
Raman spectroscopy provides complementary information to IR spectroscopy. nih.govyoutube.com It is particularly sensitive to vibrations of non-polar bonds and can be useful for observing the C-S, C-Cl, and C-I bonds. The combination of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.
Predicted IR and Raman Data
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 | 3100 - 3000 |
| Methyl C-H | Stretching | 2980 - 2850 | 2980 - 2850 |
| Aromatic C=C | Stretching | 1600 - 1450 | 1600 - 1450 |
| C-S | Stretching | 750 - 600 | 750 - 600 |
| C-Cl | Stretching | 800 - 600 | 800 - 600 |
| C-I | Stretching | 600 - 500 | 600 - 500 |
X-ray Diffraction Crystallography for Solid-State Structural Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound. While no specific crystal structure for this compound has been reported in the literature, analysis of related structures would allow for predictions of its solid-state conformation. It is expected that the molecule would adopt a conformation that minimizes steric hindrance between the bulky iodine atom, the chlorine atom, and the methylsulfane group. The packing of the molecules in the crystal lattice would be influenced by intermolecular interactions such as van der Waals forces.
Computational and Theoretical Studies of 2 Chloro 6 Iodophenyl Methyl Sulfane
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the stability and reactivity of (2-Chloro-6-iodophenyl)(methyl)sulfane. By solving approximations of the Schrödinger equation, these methods map out the distribution of electrons within the molecule, revealing the nature of its chemical bonds and its electronic landscape.
Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules with a favorable balance of accuracy and computational cost. For this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to determine its most stable three-dimensional arrangement (optimized geometry).
These calculations provide precise predictions of key structural parameters. The steric hindrance imposed by the ortho-substituents (chlorine and iodine) significantly influences the orientation of the methylsulfane group relative to the aromatic ring. Theoretical calculations predict specific bond lengths and angles that define this geometry. For instance, the carbon-sulfur-carbon bond angle and the dihedral angle between the methyl group and the phenyl ring are critical parameters determined through geometry optimization.
Table 1: Calculated Ground State Geometrical Parameters for this compound using DFT This table presents hypothetical data for illustrative purposes, as specific peer-reviewed computational studies for this exact molecule are not publicly available.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C-Cl | 1.74 Å |
| Bond Length | C-I | 2.11 Å |
| Bond Length | C-S | 1.78 Å |
| Bond Length | S-CH₃ | 1.82 Å |
| Bond Angle | C-S-C | 101.5° |
| Dihedral Angle | Cl-C-C-I | 1.5° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the iodinated phenyl ring, which are the most electron-rich parts of the molecule. The LUMO is likely distributed over the aromatic ring, particularly involving antibonding orbitals associated with the carbon-halogen bonds. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound This table presents hypothetical data for illustrative purposes.
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -6.25 eV | Sulfur lone pair, Phenyl π-system |
| LUMO | -0.89 eV | Phenyl π-system, C-I σ orbital |
| HOMO-LUMO Gap | 5.36 eV | N/A |
Natural Bond Orbital (NBO) analysis provides a chemist-friendly interpretation of the wave function by transforming the complex molecular orbitals into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and core electrons. This analysis reveals the details of charge distribution and donor-acceptor (hyperconjugative) interactions.
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks and understand how molecular structure relates to spectroscopic output. For this compound, key spectroscopic parameters can be calculated:
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These calculations involve determining the magnetic shielding tensors for each nucleus, which are highly sensitive to the local electronic environment. Predicted shifts for the methyl protons and the aromatic protons would reflect the electronic effects of the halogen and sulfane substituents.
Vibrational (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. This allows for the theoretical generation of an infrared (IR) spectrum. Key predicted vibrational modes would include C-H stretching of the methyl group, C-S stretching, C-Cl stretching, C-I stretching, and various aromatic ring vibrations.
Theoretical Studies of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the study of reaction mechanisms in detail. For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, theoretical studies can identify the structures of all relevant species along the reaction coordinate, including reactants, intermediates, products, and, crucially, transition states.
A transition state is the highest energy point on the minimum energy path between a reactant and a product. Locating and characterizing its geometry and energy (the activation energy) is paramount to understanding reaction kinetics. For example, in a hypothetical reaction, DFT calculations could be used to model the approach of a nucleophile to the aromatic ring, locate the transition state structure, and confirm it is a true first-order saddle point by vibrational frequency analysis (i.e., it has exactly one imaginary frequency).
Reaction Pathway Energetics and Selectivity Predictions
For this compound, which has multiple potential reaction sites, computational studies can be instrumental in predicting selectivity. For instance, in a cross-coupling reaction, will the C-Cl bond or the C-I bond react preferentially? By calculating the activation energies for both pathways (e.g., oxidative addition into the C-Cl bond versus the C-I bond), a clear prediction can be made. The pathway with the lower activation energy barrier will be the kinetically favored one. These energetic calculations provide deep, quantitative insights that can guide the design of selective synthetic methodologies.
Applications of 2 Chloro 6 Iodophenyl Methyl Sulfane in Advanced Organic Synthesis
Utilization as a Versatile Synthetic Building Block
The strategic placement of three distinct functional groups on the aromatic core of (2-chloro-6-iodophenyl)(methyl)sulfane makes it a highly attractive starting material for the construction of more elaborate molecular architectures. The differential reactivity of the chloro and iodo substituents, coupled with the presence of the methylthio group, allows for selective and sequential chemical modifications.
Precursor for Complex Organic Molecules
The dihalogenated nature of this compound, specifically the presence of both chlorine and iodine, is a key feature that enables its use as a precursor for complex organic molecules. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in transition-metal-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C-I position while leaving the C-Cl bond intact for subsequent transformations. This sequential cross-coupling strategy is a powerful tool for the synthesis of unsymmetrically substituted aromatic compounds.
For instance, the iodo group can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce new carbon-carbon bonds. csfusion.org This initial functionalization would yield a 2-chloro-6-substituted phenyl methyl sulfane derivative, which can then undergo a second cross-coupling reaction at the less reactive chloro position, often under more forcing conditions or with a different catalyst system. This stepwise approach provides a controlled and predictable route to highly substituted and complex aromatic structures.
Intermediate in the Synthesis of Functionalized Aromatics
Beyond its role as a starting material, this compound can serve as a key intermediate in the synthesis of a wide array of functionalized aromatic compounds. The ability to selectively modify the iodo and chloro substituents provides access to a diverse range of di-substituted and tri-substituted benzene (B151609) derivatives. nih.gov For example, the iodo group can be transformed into other functional groups through reactions such as lithium-halogen exchange followed by quenching with an electrophile, or through copper-catalyzed amination or etherification reactions.
Furthermore, the methylthio group can be oxidized to a sulfoxide (B87167) or a sulfone, which can act as directing groups in subsequent electrophilic aromatic substitution reactions or participate in their own unique transformations. The oxidation of similar aryl sulfides is a well-established synthetic procedure. This multi-functionality makes this compound a valuable node in a synthetic pathway, allowing for the introduction of a variety of substituents with precise regiochemical control.
Role in Materials Chemistry Research
The unique electronic and structural features of this compound suggest its potential utility in the burgeoning field of materials chemistry. Organosulfur compounds, in particular, have been investigated for their interesting electronic properties and have found applications in various organic electronic devices. wikipedia.orgbritannica.com
Components for Optoelectronic Materials Development
There is growing interest in the development of novel organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). youtube.com The performance of these devices is highly dependent on the molecular structure and electronic properties of the organic components. The electron-rich nature of the sulfur atom in the methylthio group of this compound could contribute to the development of materials with desirable charge-transport properties.
One potential application lies in the synthesis of thianthrene (B1682798) derivatives. Thianthrenes are sulfur-containing heterocyclic compounds known for their redox activity and electron-donating capabilities. rsc.org Dihaloarenes are common starting materials for the construction of thianthrene scaffolds through cross-annulation reactions. rsc.org By utilizing this compound as a building block, novel and unsymmetrically substituted thianthrene-based materials could be synthesized, potentially leading to new developments in optoelectronic materials.
Building Blocks for Small Molecule Semiconductors
Small molecule organic semiconductors are at the forefront of research in flexible and printable electronics. csfusion.orgsigmaaldrich.com The design and synthesis of new organic semiconductors with tailored properties is a key area of investigation. rsc.orgunist.ac.kr The structure of this compound, with its combination of a sulfur-containing group and halo-substituents, makes it a promising candidate for the construction of small molecule semiconductors.
The presence of the iodo-substituent is particularly advantageous, as iodinated aromatic compounds are known to be effective precursors for larger π-conjugated systems through cross-coupling reactions. nih.govresearchgate.net Furthermore, iodine doping has been shown to enhance the charge carrier mobility in some small molecule organic semiconductors. researchgate.net The ability to systematically modify the structure of this compound allows for the fine-tuning of the electronic properties of the resulting materials, which is crucial for optimizing their performance in semiconductor devices. The use of iodinated compounds in semiconductor etching processes further highlights the relevance of this class of molecules in the broader field of semiconductor technology. google.comaip.org
Strategies for Divergent Synthesis and Chemical Library Generation
Divergent synthesis is a powerful strategy that allows for the efficient generation of a wide variety of structurally related compounds from a common intermediate. nih.gov This approach is particularly valuable in drug discovery and materials science for the rapid exploration of chemical space. The multiple, orthogonally reactive sites on this compound make it an ideal scaffold for divergent synthesis.
By carefully choosing reaction conditions and reagents, different reaction pathways can be accessed, leading to a diverse array of products. For example, one could selectively react the iodo group, the chloro group, or even the methylthio group (after oxidation) to generate different sets of derivatives. This condition-controlled divergent approach has been successfully applied to other systems to create distinct chemical scaffolds from a single starting material. rsc.orgmdpi.comrsc.org
This capacity for divergent synthesis also makes this compound a valuable building block for the creation of chemical libraries. Combinatorial chemistry techniques often rely on starting materials with multiple points of diversification. nih.govnih.gov By systematically varying the substituents introduced at the chloro, iodo, and sulfur positions, a large and diverse library of compounds can be rapidly synthesized. This library could then be screened for a variety of applications, from biological activity to materials properties.
Future Perspectives and Emerging Research Directions
Development of Sustainable and Eco-Friendly Synthetic Routes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, use of safer materials, and improved energy efficiency. For aryl sulfanes like (2-Chloro-6-iodophenyl)(methyl)sulfane, research is moving away from traditional methods that often rely on harsh reagents and volatile organic compounds (VOCs).
Emerging strategies focus on several key areas:
Benign Sulfur Sources: Researchers are exploring the use of eco-friendly and easily handled sulfur dioxide surrogates, such as thiourea (B124793) dioxide and sodium metabisulfite, to replace more hazardous reagents. nih.govrsc.org These materials are cost-effective and reduce the risks associated with handling gaseous SO2. rsc.orgsci-hub.se
Green Solvents: A significant shift is underway towards replacing conventional organic solvents with more sustainable alternatives. Deep eutectic solvents (DES) are gaining traction as recyclable, biodegradable, and low-cost media for sulfonylation and related reactions, offering a viable path to reducing VOC emissions. rsc.org Similarly, conducting reactions in water minimizes environmental impact and can, in some cases, enhance reactivity and selectivity. organic-chemistry.org
Catalyst-Free and Metal-Free Systems: While transition metals are crucial for many C-S bond formations, efforts are being made to develop catalyst-free routes or systems based on more abundant and less toxic metals. rsc.org Some modern protocols for synthesizing aryl sulfones and related structures can proceed without additional metal catalysts, reducing both cost and environmental burden. rsc.org
These sustainable approaches are not only environmentally responsible but also offer practical advantages, including improved safety, lower costs, and simpler purification procedures.
| Synthetic Approach | Traditional Method | Emerging Sustainable Alternative | Key Advantages of Alternative |
| Sulfur Source | Gaseous sulfur dioxide, odorous thiols | Sodium metabisulfite, Thiourea dioxide nih.govrsc.org | Solid, easy to handle, reduced toxicity sci-hub.se |
| Solvent | Volatile Organic Compounds (VOCs) | Deep Eutectic Solvents (DES), Water rsc.orgorganic-chemistry.org | Recyclable, biodegradable, low cost, safer rsc.org |
| Catalysis | Precious metal catalysts (e.g., Palladium) | Catalyst-free systems, abundant metals rsc.orgnih.gov | Reduced cost, lower environmental toxicity rsc.org |
| Methylating Agent | Halogenated methane (B114726) derivatives | Dimethyl carbonate (DMC) nih.gov | "Green" reagent, lower toxicity sci-hub.se |
Integration with Automated Synthesis and Flow Chemistry Platforms
The integration of automation and continuous flow chemistry is set to revolutionize the synthesis of complex molecules like this compound. These technologies offer unprecedented control over reaction parameters, leading to enhanced efficiency, safety, and scalability. researchgate.net
Flow chemistry, where reagents are pumped through a network of tubes and reactors, provides several advantages over traditional batch processing. rsc.org
Enhanced Safety and Control: Flow reactors have a high surface-area-to-volume ratio, enabling superior heat transfer. researchgate.netrsc.org This allows for the safe handling of highly exothermic reactions and the use of reactive intermediates that would be too hazardous to manage on a large scale in a batch reactor. rsc.orgvapourtec.com
Improved Efficiency and Yield: Precise control over reaction time, temperature, and stoichiometry minimizes the formation of by-products and can lead to higher yields and purity. vapourtec.com
Scalability: Scaling up production in a flow system is often as simple as running the system for a longer duration, a concept known as "numbering-up," which avoids the complex and often unpredictable challenges of scaling up batch reactors. rsc.orgmdpi.com
Automated platforms combine flow chemistry with robotic systems for reagent handling, purification, and analysis. nih.govmpg.de These systems can perform multi-step syntheses telescopically, without the need to isolate and purify intermediates, drastically reducing development time. beilstein-journals.orgresearchgate.net For a molecule like this compound, this could enable the rapid generation of a library of derivatives for screening in drug discovery or materials science programs. The development of automated platforms that integrate synthesis, purification, and analysis represents a key step towards closed-loop discovery, where AI algorithms can design, synthesize, and test new molecules with minimal human intervention. nih.gov
Exploration of Novel Catalytic Transformations Involving Aryl Sulfanes
The dual halogenation (chloro and iodo groups) and the methylsulfane moiety of this compound make it a prime substrate for a wide range of catalytic transformations. Future research will focus on developing novel catalytic methods to selectively functionalize this and related aryl sulfanes.
Key areas of exploration include:
Selective Cross-Coupling Reactions: The presence of an aryl-iodide bond, which is typically more reactive than an aryl-chloride bond, allows for selective, site-specific cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Future work will aim to develop highly selective catalysts that can differentiate between these sites even more effectively or enable novel transformations at the less reactive C-Cl bond.
C-S Bond Activation and Metathesis: While traditionally considered catalyst poisons, sulfur compounds are now the subject of innovative catalytic reactions. Palladium-catalyzed reversible arylation (metathesis) of thioethers allows for the exchange of aryl groups, opening new pathways for diversifying sulfane structures. nih.gov
Transition-Metal Catalysis: The field of transition-metal-catalyzed C-S bond formation continues to expand beyond palladium. nih.gov Catalytic systems based on copper, nickel, and cobalt are proving effective for creating aryl sulfides under mild conditions. organic-chemistry.orgnih.gov These catalysts often offer different reactivity profiles and can be more cost-effective.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a metal-free alternative for forming C-S bonds and other transformations. organic-chemistry.org These methods operate at room temperature and can tolerate a wide range of functional groups, aligning with the goals of sustainable chemistry. rsc.org
The development of these catalytic systems will unlock new synthetic routes, enabling the efficient construction of complex molecules from aryl sulfane building blocks.
| Catalytic System | Metal/Catalyst | Typical Reaction | Potential Application for Aryl Sulfanes |
| Palladium-Catalyzed | Pd(0)/Pd(II) complexes mdpi.com | Suzuki, Heck, C-S Coupling organic-chemistry.orgmdpi.com | Selective functionalization at the C-I bond. |
| Copper-Catalyzed | Cu(I)/Cu(II) salts organic-chemistry.org | Chan-Lam C-S Coupling organic-chemistry.org | Cost-effective synthesis of diaryl thioethers. organic-chemistry.org |
| Nickel-Catalyzed | Ni(0)/Ni(II) complexes nih.gov | Reductive Cross-Coupling organic-chemistry.org | Coupling with alkyl thiols and triflates. organic-chemistry.org |
| Cobalt-Catalyzed | Co(I)/Co(III) complexes nih.gov | Thiolate Coupling nih.gov | Alternative to palladium for C-S bond formation. nih.gov |
| Photoredox (Metal-Free) | Organic Dyes (e.g., Rose Bengal) organic-chemistry.org | Oxidative C-S Coupling organic-chemistry.org | Green, light-mediated synthesis of diaryl sulfides. |
Computational Design and Optimization of Derived Functional Molecules
Computational chemistry and in silico modeling are becoming indispensable tools for accelerating the discovery and optimization of new functional molecules. By simulating molecular properties and interactions, researchers can predict the potential of derivatives of this compound before committing to their synthesis.
Future applications of computational design in this area include:
Virtual Library Screening: Generating vast virtual libraries of molecules derived from the parent sulfane and screening them computationally for desired properties. researchgate.net This approach can rapidly identify promising candidates for applications such as pharmaceuticals or organic electronics.
Property Prediction with DFT: Using Density Functional Theory (DFT) and other quantum chemical methods to calculate electronic properties, such as the HOMO-LUMO gap, molecular electrostatic potential, and reactivity descriptors. nih.govnih.gov These calculations can predict a molecule's stability, reactivity, and potential for use in electronic devices. researchgate.net
Molecular Docking and Dynamics: For drug discovery applications, molecular docking simulations can predict how a molecule will bind to a biological target, such as a protein or enzyme. nih.gov Molecular dynamics (MD) simulations can then be used to understand the stability and conformational changes of the ligand-protein complex over time. nih.gov
Reaction Mechanism Elucidation: Computational modeling helps to understand the detailed mechanisms of the novel catalytic reactions discussed in the previous section. By modeling transition states and reaction pathways, chemists can optimize reaction conditions and design more efficient catalysts.
This in silico-first approach significantly reduces the time and resources required for materials and drug development, allowing researchers to focus laboratory efforts on the most promising candidates identified through computational design. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-Chloro-6-iodophenyl)(methyl)sulfane, and what key reaction parameters influence yield?
- Methodology :
- Nucleophilic aromatic substitution is a viable pathway, leveraging the iodine substituent’s leaving-group potential. For example, substituting a pre-functionalized aryl halide with methylthiolate under anhydrous conditions (e.g., DMF solvent, 60–80°C, 12–24 hours) .
- Coupling reactions (e.g., Ullmann-type) using copper catalysts can introduce the methylthio group to a 2-chloro-6-iodophenyl precursor. Monitor reaction progress via TLC or GC-MS to optimize time and temperature.
- Critical parameters : Solvent polarity, catalyst loading (e.g., CuI vs. Pd-based systems), and exclusion of moisture to prevent hydrolysis of intermediates.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?
- Methodology :
- 1H/13C NMR : Identify methylthio group signals (δ ~2.5 ppm for 1H; δ 15–25 ppm for 13C) and aromatic protons (split patterns due to Cl/I substituents) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and isotopic patterns (Cl: ~3:1, I: dominant 127I peak).
- Raman/IR spectroscopy : Detect C–S stretching (~600–700 cm⁻¹) and aryl-halogen vibrations .
Q. How does the compound’s stability vary under different storage conditions, and what preservation methods optimize long-term integrity?
- Methodology :
- Conduct accelerated stability studies : Expose the compound to light (UV/vis), humidity (40–80% RH), and temperature (4°C, 25°C, 40°C) for 1–6 months. Use HPLC to quantify degradation products (e.g., oxidation to sulfoxide) .
- Optimal storage : Argon-atmosphere vials, desiccated at –20°C. Avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT).
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the iodine substituent in cross-coupling reactions involving this compound?
- Methodology :
- Suzuki-Miyaura coupling : Iodine’s superior leaving-group ability (vs. chlorine) enables Pd-catalyzed aryl boronate coupling. Track intermediates via 31P NMR (if phosphine ligands are used) or in situ XAS to study Pd coordination .
- Competitive pathways : Compare reaction rates of iodine vs. chlorine substitution under identical conditions. Use kinetic isotope effects or DFT calculations to model transition states.
Q. How can researchers resolve contradictions in experimental data regarding the compound’s catalytic activity across different studies?
- Methodology :
- Reproducibility protocols : Standardize reaction conditions (e.g., solvent purity, catalyst batch) and validate via inter-lab comparisons .
- Side-reaction profiling : Use LC-MS/MS to detect trace impurities (e.g., dehalogenated byproducts) that may skew activity measurements.
- Meta-analysis : Systematically compare literature data using multivariate regression to isolate variables (e.g., solvent polarity, temperature) causing discrepancies .
Q. What advanced detection strategies exist for tracking this compound in biological matrices, and how do their sensitivity thresholds compare?
- Methodology :
- Fluorescent probes : Use SSP2 (λex/em = 488/520 nm), which undergoes sulfane sulfur-mediated cyclization for selective detection. Limit of detection (LOD): ~50 nM .
- Phosphine trapping : React with P2 phosphine reagent, followed by 31P NMR quantification (LOD: ~10 nM). Validate specificity via control experiments with competing thiols .
- Chromatographic methods : LC-ESI-MS/MS with MRM transitions for iodide (m/z 127) and methylthio fragments. LOD: ~1 nM, but requires derivatization for low-abundance samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
